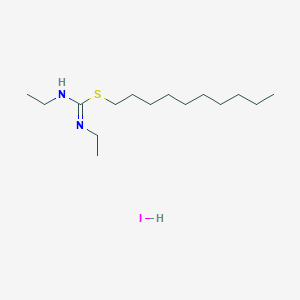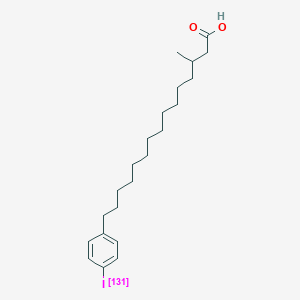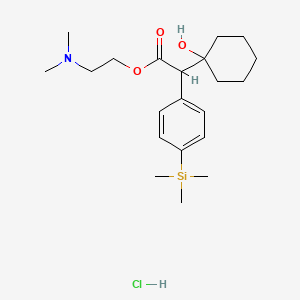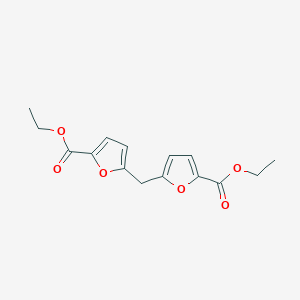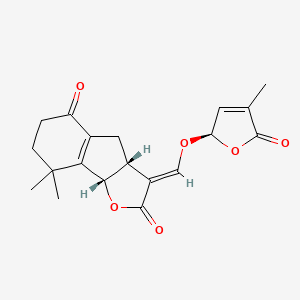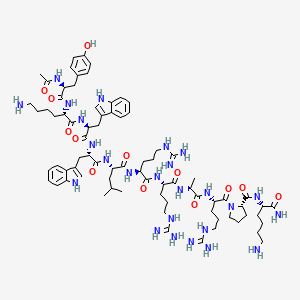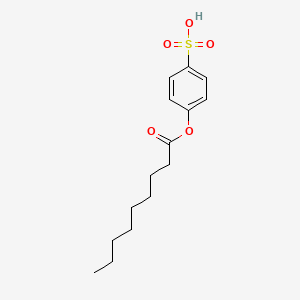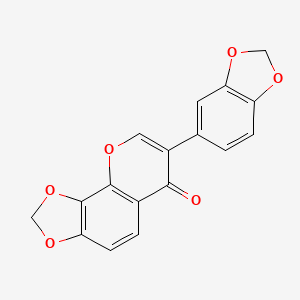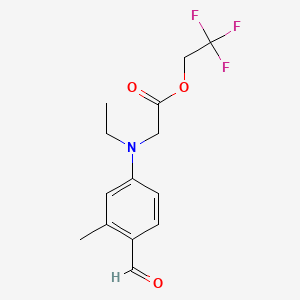
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester is a synthetic organic compound It is characterized by the presence of a glycine moiety, an ethyl group, a formyl group, a methylphenyl group, and a trifluoroethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester typically involves multiple steps:
Formation of the Glycine Derivative: The initial step involves the reaction of glycine with ethylamine to form N-ethylglycine.
Introduction of the Formyl Group: The N-ethylglycine is then reacted with 4-formyl-3-methylbenzaldehyde under acidic conditions to introduce the formyl group.
Esterification: The final step involves the esterification of the resulting compound with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Glycine, N-ethyl-N-(4-carboxy-3-methylphenyl)-, 2,2,2-trifluoroethyl ester.
Reduction: Glycine, N-ethyl-N-(4-hydroxymethyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester.
Substitution: Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl amide.
Applications De Recherche Scientifique
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The trifluoroethyl ester group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-ethyl-N-(4-formylphenyl)-, 2,2,2-trifluoroethyl ester: Lacks the methyl group on the phenyl ring.
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, ethyl ester: Lacks the trifluoroethyl group.
Uniqueness
Glycine, N-ethyl-N-(4-formyl-3-methylphenyl)-, 2,2,2-trifluoroethyl ester is unique due to the presence of both the trifluoroethyl ester group and the formyl group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88881-66-7 |
|---|---|
Formule moléculaire |
C14H16F3NO3 |
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2-(N-ethyl-4-formyl-3-methylanilino)acetate |
InChI |
InChI=1S/C14H16F3NO3/c1-3-18(7-13(20)21-9-14(15,16)17)12-5-4-11(8-19)10(2)6-12/h4-6,8H,3,7,9H2,1-2H3 |
Clé InChI |
TXLDIGNKQTVING-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)OCC(F)(F)F)C1=CC(=C(C=C1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



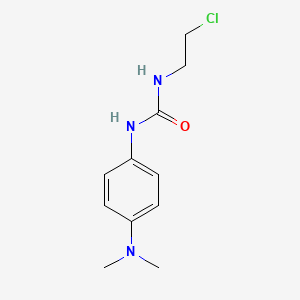
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
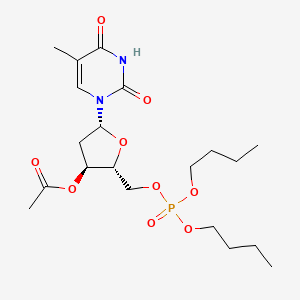
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
